molecular formula C8H19ClN2O2 B157319 tert-Butyl (3-aminopropyl)carbamate hydrochloride CAS No. 127346-48-9

tert-Butyl (3-aminopropyl)carbamate hydrochloride

Cat. No. B157319
CAS RN: 127346-48-9
M. Wt: 210.7 g/mol
InChI Key: WUXOJNUZYOFBMI-UHFFFAOYSA-N
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Description

“tert-Butyl (3-aminopropyl)carbamate hydrochloride” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white to light-yellow powder or crystals .


Molecular Structure Analysis

The molecular formula of “tert-Butyl (3-aminopropyl)carbamate hydrochloride” is C8H18N2O2.ClH . The InChI code is 1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-5-9;/h4-6,9H2,1-3H3,(H,10,11);1H . The molecular weight is 210.7 .


Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl (3-aminopropyl)carbamate hydrochloride” are not available, it’s known that N-Boc-1,3-propanediamine, a similar compound, is involved in the synthesis of spermine analogs and Suzuki reactions .


Physical And Chemical Properties Analysis

“tert-Butyl (3-aminopropyl)carbamate hydrochloride” is a white to light-yellow powder or crystals . It has a molecular weight of 210.7 . The compound is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Biochemical Reagent

This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Preparation of Spermidine Analogues

N-Boc-1,3-diaminopropane is used in the preparation of spermidine analogues . Spermidine is a polyamine compound found in ribosomes and living tissues, and plays a pivotal role in cellular processes.

Preparation of Pharmacologically Active Compounds

This compound is also used in the preparation of pharmacologically active compounds . These compounds have active properties that can interact with the body’s biology, which makes them useful in the development of medications and therapies.

Suzuki Reaction

The Suzuki reaction is a type of organic reaction, specifically a coupling reaction, where the coupling partners are a boronic acid and an organohalide catalyzed by a palladium(0) complex. N-Boc-1,3-diaminopropane is used in this reaction .

Preparation of [3-(3-cyano-propylamino)-propyl]-carbamic acid tert-butyl ester

N-Boc-1,3-diaminopropane is used in the preparation of [3-(3-cyano-propylamino)-propyl]-carbamic acid tert-butyl ester . This compound could have potential applications in various fields of chemistry.

Proteomics Research

This compound is a specialty product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

tert-butyl N-(3-aminopropyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-5-9;/h4-6,9H2,1-3H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXOJNUZYOFBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621153
Record name tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127346-48-9
Record name tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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